2-Ethoxy-3-methyl-5H-benzoannulene is an organic compound characterized by the molecular formula and a molecular weight of 200.28 g/mol. It belongs to the class of benzoannulenes, which are polycyclic aromatic hydrocarbons featuring a unique structural arrangement that contributes to their chemical properties and reactivity. The compound is notable for its potential applications in various fields, including chemistry, biology, and materials science .
The synthesis of 2-Ethoxy-3-methyl-5H-benzoannulene typically involves several key steps:
The synthesis may require specific reaction conditions, including temperature, pressure, and solvent choice, to optimize yields and selectivity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.
The molecular structure of 2-Ethoxy-3-methyl-5H-benzoannulene features a fused ring system that contributes to its aromatic character. The compound's structure can be represented using various notations:
InChI=1S/C14H16O/c1-3-15-14-10-13-8-6-4-5-7-12(13)9-11(14)2/h4-6,8-10H,3,7H2,1-2H3
.JSGYEGZNUHIDRJ-UHFFFAOYSA-N
.The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in various chemical environments.
2-Ethoxy-3-methyl-5H-benzoannulene is capable of undergoing several chemical reactions:
The physical properties of 2-Ethoxy-3-methyl-5H-benzoannulene include:
Relevant chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize these properties.
2-Ethoxy-3-methyl-5H-benzoannulene has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3